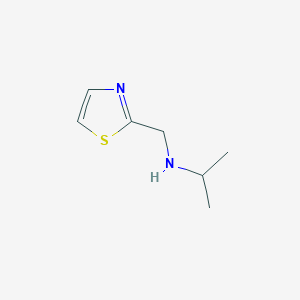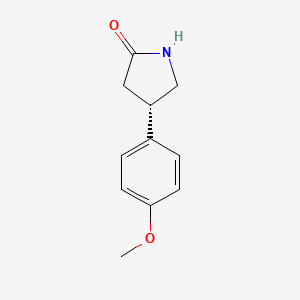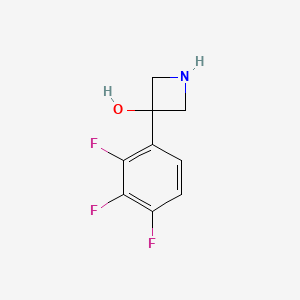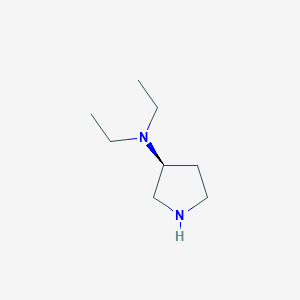
(4-Bromo-2,3,5-trifluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2,3,5-trifluorophenyl)methanamine is an organic compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol . This compound is characterized by the presence of a bromine atom, three fluorine atoms, and an amine group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3,5-trifluorophenyl)methanamine typically involves multiple steps. One common method starts with the bromination of a fluorinated benzene derivative, followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2,3,5-trifluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce nitro compounds .
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2,3,5-trifluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-2,3,5-trifluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-2-fluorophenyl)methanamine: Similar structure but with fewer fluorine atoms.
(4-Bromo-2,3,5-trifluorophenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
(4-Bromo-2,3,5-trifluorophenyl)methanamine is unique due to the combination of bromine and three fluorine atoms, which can significantly affect its chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H5BrF3N |
|---|---|
Molekulargewicht |
240.02 g/mol |
IUPAC-Name |
(4-bromo-2,3,5-trifluorophenyl)methanamine |
InChI |
InChI=1S/C7H5BrF3N/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1H,2,12H2 |
InChI-Schlüssel |
KKTJLZPQCBGJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)Br)F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


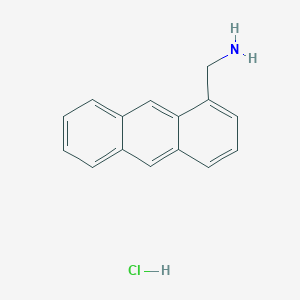
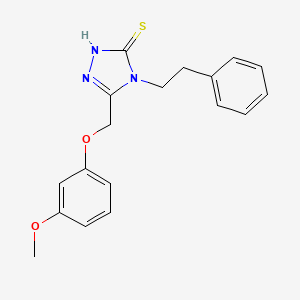
amine](/img/structure/B15053012.png)
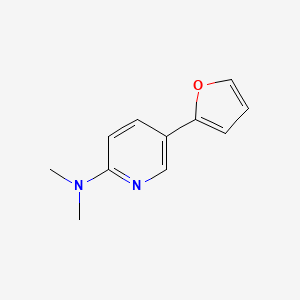
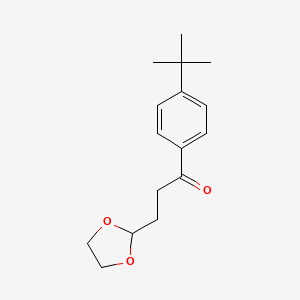
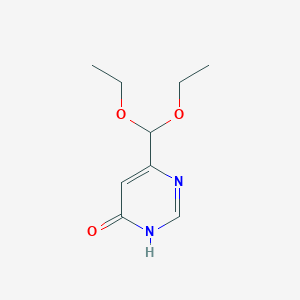
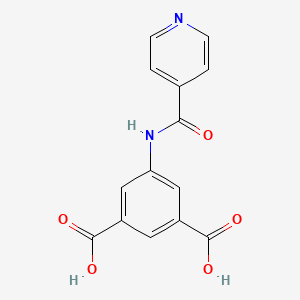
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
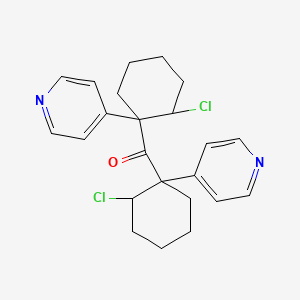
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
